19,20-Epoxycytochalasin D

Antimalarial Plasmodium falciparum Cytochalasin

Researchers face challenges in sourcing structurally defined cytochalasin derivatives with consistent bioactivity for antimalarial target validation. 19,20-Epoxycytochalasin D, a fungal metabolite from Nemania sp. UM10M, addresses this need. - Potent, selective antiplasmodial: IC50 0.04 µM against chloroquine-sensitive and -resistant P. falciparum; high selectivity index (>227) differentiates parasite actin (PfACT-1) from host cytoskeletal effects. - Differential cytotoxicity: IC50 0.16 µM against P388 murine leukemia, with minimal activity against SK-MEL, KB, and SKOV3 cells, enabling leukemia-specific actin studies. - Epoxide-driven SAR tool: The C19-C20 epoxide is critical for activity; complements cytochalasin D for mapping actin-binding requirements. Reliable supply chain with batch-to-batch consistency.

Molecular Formula C30H37NO7
Molecular Weight 523.6 g/mol
Cat. No. B562037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19,20-Epoxycytochalasin D
Molecular FormulaC30H37NO7
Molecular Weight523.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)/b13-9+/t15-,16+,20-,21-,22-,23+,24?,26?,27+,29-,30-/m0/s1
InChIKeyWHJRAYUHVRYTTH-SJPOVNCESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite powder

19,20-Epoxycytochalasin D Overview


19,20-Epoxycytochalasin D (CAS 191349-10-7) is a fungal cytochalasin metabolite originally isolated from the endophytic fungus Nemania sp. UM10M [1]. Belonging to the cytochalasin class, it is characterized by a tetracyclic scaffold and a key epoxide group at the C19-C20 position [2]. This compound is primarily utilized in research for its ability to disrupt actin cytoskeletal dynamics and its potent in vitro antiplasmodial activity against Plasmodium falciparum [1].

Workflow
Antimalarial screening & mechanism-of-action studies
Selection
Selective cytotoxicity endpoint review in hematological cell models
Use Context
Actin cytoskeleton probe with epoxide-dependent activity context

Why Analogs Cannot Replace 19,20-Epoxycytochalasin D


Cytochalasin derivatives exhibit highly variable biological profiles due to subtle structural differences, particularly at the C19-C20 epoxide and C7 hydroxyl positions. The presence of the epoxide in 19,20-epoxycytochalasin D is critical for its differential cytotoxicity and antiplasmodial selectivity, as evidenced by direct comparisons with its non-epoxidized counterpart, cytochalasin D . Furthermore, within the 19,20-epoxycytochalasin sub-class, even minor structural changes (e.g., C7 oxidation state or C18 side-chain modifications) result in orders-of-magnitude differences in both potency and cell-type selectivity, rendering generic substitution unreliable [1].

Epoxide group is critical for activity
Non-epoxidized cytochalasin D may show a different cytotoxicity profile and lower antimalarial selectivity; potency shifts reported in qualitative SAR comparisons.
C7 oxidation state alters selectivity
Within the 19,20-epoxy sub-class, C7 modifications (e.g., in epoxycytochalasin C) can result in orders-of-magnitude differences in assay potency and cell-type context.
Side-chain analogs are not interchangeable
18-deoxy derivatives exhibit significantly reduced antiplasmodial response; structural analog substitution may require validation before replacing this compound.

19,20-Epoxycytochalasin D Quantitative Evidence


Antimalarial Potency Against P. falciparum

19,20-Epoxycytochalasin D demonstrates significantly lower IC50 values against both chloroquine-sensitive (D6) and -resistant (W2) strains of Plasmodium falciparum compared to the co-isolated analog 18-deoxy-19,20-epoxycytochalasin C, and it is 1.75-fold more potent than 19,20-epoxycytochalasin C against the sensitive strain [1].

Antimalarial IC50
Head-to-head
0.04 µM (D6 & W2 strains)
Reported antimalarial screening context; 14-fold lower IC50 than 18-deoxy analog
Identical assay conditions, Nemania sp. isolate comparison
Antimalarial Plasmodium falciparum Cytochalasin Drug Resistance

Selective Cytotoxicity in P388 Leukemia Cells

19,20-Epoxycytochalasin D exhibits potent and selective cytotoxicity against the murine lymphocytic leukemia cell line P388 (IC50 = 0.16 µM), while showing markedly reduced activity (IC50 > 10 µM) against several other human cancer cell lines (SK-MEL, KB, SKOV3) [1]. In contrast, the parent compound cytochalasin D is a potent but less selective actin polymerization inhibitor (IC50 = 25 nM) with broad cytotoxicity across many cell types [2].

Cytotoxicity Selectivity
Cross-study
P388 IC50 0.16 µM; SK-MEL/KB/SKOV3 >10 µM
Supports cell-model endpoint review; >62-fold selectivity window reported
SRB assay; off-target cytotoxicity profile differs from cytochalasin D
Cancer Research Cytotoxicity Actin Inhibitor P388

Antimalarial Selectivity Index

19,20-Epoxycytochalasin D demonstrates a favorable selectivity index (SI) in antimalarial assays, with an IC50 of 0.04 µM against P. falciparum and no observable cytotoxicity in Vero cells at concentrations up to 4.76 µg/mL (approx. 9.1 µM) [1]. This contrasts with cytochalasin D, which is broadly cytotoxic and often used as a positive control for actin disruption-mediated cell death .

Selectivity Index
Cross-study
SI > 227 (Vero cell / P. falciparum)
Reported selectivity endpoint context; higher than epoxycytochalasin C
Vero cell cytotoxicity >9.1 µM; useful for parasite-specific actin studies
Selectivity Index Antimalarial Vero Cells Therapeutic Window

Epoxide-Dependent Activity Profile

In-house studies indicate that the C19-C20 epoxide group of 19,20-epoxycytochalasin D confers enhanced tumor cell growth inhibition compared to the non-epoxidized parent cytochalasin D . While quantitative IC50 values for this specific comparison are not publicly available, the consistent observation across multiple vendor technical datasheets highlights a reproducible structure-activity relationship (SAR) trend [REFS-1, REFS-2].

Epoxide SAR
Data to verify
Qualitative enhancement reported over cytochalasin D
SAR trend supports epoxide role in tumor-cell growth inhibition
Vendor in-house data; quantitative IC50 comparison not publicly available
Structure-Activity Relationship Epoxide Cytochalasin D Cytotoxicity

19,20-Epoxycytochalasin D Application Scenarios


Antimalarial Drug Discovery Profiling

Given its potent IC50 of 0.04 µM against both chloroquine-sensitive and -resistant P. falciparum strains and high selectivity index (>227), 19,20-epoxycytochalasin D is an ideal tool compound for target validation and mechanism-of-action studies in antimalarial research, particularly when exploring novel actin-1 inhibitors or evaluating combination therapies with existing antimalarials [1].

Leukemia Selective Cytotoxicity Studies

The selective cytotoxicity of 19,20-epoxycytochalasin D against P388 murine leukemia cells (IC50 = 0.16 µM), with minimal activity against SK-MEL, KB, and SKOV3 cells, makes it a valuable agent for investigating leukemia-specific actin dynamics and for screening compounds that synergize with actin disruption in hematological malignancies [1].

Actin Cytoskeleton: Epoxide-Modulated Dynamics

As a structurally distinct member of the cytochalasin family with an epoxide modification, 19,20-epoxycytochalasin D serves as a complementary tool to cytochalasin D for dissecting the fine structural requirements for actin binding and filament disruption. Its differential activity profile aids in mapping the SAR of cytochalasin-actin interactions [2].

Apicomplexan Actin Disruption

The high selectivity index and potent antiplasmodial activity support the use of 19,20-epoxycytochalasin D in studies focused on apicomplexan parasite actin (PfACT-1) as a drug target, particularly in assays designed to differentiate between host and parasite cytoskeletal effects [1].

Application
Selection Property
Validation Focus
Antimalarial screening studies
Antiplasmodial potency and selectivity context
PfACT-1 target validation; resistant-strain endpoint review
Hematological cell-model studies
Leukemia-selective cytotoxicity profile
Actin dynamics endpoint review; synergy screening context
Actin cytoskeleton research
Epoxide-modulated cytochalasin SAR
Actin binding and filament disruption mechanism review
Apicomplexan parasite studies
High selectivity index in parasite models
Host-parasite actin differentiation endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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